Ethyl 2-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-amido)benzoate
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Overview
Description
Ethyl 2-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-amido)benzoate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring fused with a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-amido)benzoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea and benzaldehyde under acidic conditions to form the tetrahydropyrimidine ring. This intermediate is then reacted with 2-aminobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-amido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-amido)benzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-methyl-2-oxo-4-(4-phenyl-2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Uniqueness
Ethyl 2-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-amido)benzoate is unique due to its specific amido-benzoate structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17N3O5 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
ethyl 2-[(2,4-dioxo-3-phenyl-1H-pyrimidine-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H17N3O5/c1-2-28-19(26)14-10-6-7-11-16(14)22-17(24)15-12-21-20(27)23(18(15)25)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,21,27)(H,22,24) |
InChI Key |
QWVUWTDQJKQXEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CNC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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